molecular formula C8H10ClNO2S B13556072 4-Chloro-3,5-dimethylbenzenesulfonamide CAS No. 150729-73-0

4-Chloro-3,5-dimethylbenzenesulfonamide

Katalognummer: B13556072
CAS-Nummer: 150729-73-0
Molekulargewicht: 219.69 g/mol
InChI-Schlüssel: FMIXMBOSLQUOKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene. The process begins with the chlorination of 3,5-dimethylbenzene to introduce the chlorine atom. This is followed by the sulfonation reaction using chlorosulfonic acid, resulting in the formation of the sulfonamide group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-2,5-dimethylbenzenesulfonamide
  • N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide

Comparison: 4-Chloro-3,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring. This structural difference can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds. For example, the presence of the chlorine atom in the para position relative to the sulfonamide group can enhance its binding affinity to certain enzymes compared to other derivatives.

Eigenschaften

CAS-Nummer

150729-73-0

Molekularformel

C8H10ClNO2S

Molekulargewicht

219.69 g/mol

IUPAC-Name

4-chloro-3,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

FMIXMBOSLQUOKW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.